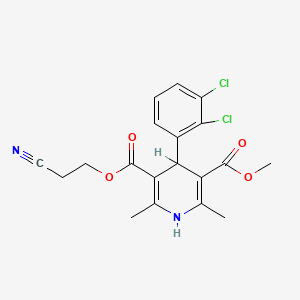

5-O-(2-cyanoethyl) 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-O-(2-cyanoethyl) 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a useful research compound. . The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

5-O-(2-cyanoethyl) 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS No. 110962-94-2) is a compound belonging to the class of 1,4-dihydropyridines, which are widely recognized for their pharmacological properties, particularly as calcium channel blockers. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₉H₁₈Cl₂N₂O₄

- Molecular Weight : 409.26 g/mol

- Appearance : Not specified

- Storage Conditions : 2-8°C in a refrigerator

1,4-Dihydropyridines primarily function as calcium channel blockers. They inhibit the influx of calcium ions through voltage-gated calcium channels in cardiac and smooth muscle cells. This action leads to:

- Vasodilation : Reduction in vascular resistance and blood pressure.

- Cardiac Effects : Decreased heart rate and myocardial oxygen demand.

Pharmacological Studies

Research indicates that derivatives of 1,4-dihydropyridines exhibit various biological activities:

-

Calcium Channel Blocking Activity :

- The compound has shown significant calcium channel blocking effects comparable to established agents like amlodipine and nifedipine. Studies demonstrate that it can effectively reduce arterial pressure in hypertensive models.

-

Antioxidant Properties :

- Some studies suggest that this compound may possess antioxidant properties, contributing to its cardioprotective effects by scavenging free radicals and reducing oxidative stress.

-

Neuroprotective Effects :

- Preliminary investigations indicate potential neuroprotective effects due to its ability to modulate calcium influx in neuronal tissues, which could be beneficial in conditions like ischemia and neurodegenerative diseases.

Case Study 1: Antihypertensive Effects

A study conducted on hypertensive rats demonstrated that administration of the compound resulted in a significant decrease in systolic blood pressure compared to control groups. The observed effects were attributed to enhanced vasodilation mediated by calcium channel blockade.

Case Study 2: Neuroprotection in Ischemia

In a model of cerebral ischemia, treatment with the compound resulted in reduced neuronal death and improved functional outcomes. This was linked to the inhibition of excessive calcium entry into cells during ischemic events.

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

- Calcium Channel Blockers : Compounds in the 1,4-dihydropyridine class are primarily known for their role as calcium channel blockers. They are used in the treatment of hypertension and angina pectoris. The specific compound under discussion may exhibit similar properties due to its structural characteristics, which allow it to interact with calcium channels effectively .

- Antioxidant Properties : Research indicates that derivatives of 1,4-dihydropyridines can act as antioxidants. This property is crucial for protecting cells from oxidative stress and may have implications in treating diseases related to oxidative damage .

- Anticancer Activity : Some studies have suggested that certain 1,4-dihydropyridine derivatives possess anticancer properties. The potential for this compound to inhibit cancer cell proliferation is an area of ongoing research .

Organic Synthesis Applications

- Synthesis of Novel Derivatives : The compound serves as a scaffold for the synthesis of new derivatives with modified biological activities. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .

- Hydrogen Transfer Reagent : The compound can act as a hydrogen transfer reagent, mimicking the action of NAD(P)H reducing agents in biochemical reactions. This property enhances its utility in synthetic organic chemistry where hydrogenation reactions are required .

Case Study 1: Synthesis and Characterization

A study focused on synthesizing various derivatives of 1,4-dihydropyridines demonstrated the effectiveness of using compounds like 5-O-(2-cyanoethyl) 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate as intermediates. The synthesis involved a multi-step reaction process that yielded several novel compounds with enhanced pharmacological profiles .

In another research initiative, the biological activity of several synthesized derivatives was evaluated against various cancer cell lines. The results indicated that modifications to the original structure could significantly enhance anticancer activity compared to standard treatments .

Propiedades

IUPAC Name |

5-O-(2-cyanoethyl) 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18Cl2N2O4/c1-10-14(18(24)26-3)16(12-6-4-7-13(20)17(12)21)15(11(2)23-10)19(25)27-9-5-8-22/h4,6-7,16,23H,5,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVCOGJGSSDCCEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCC#N)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18Cl2N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.